N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-11(2)25-13-7-5-12(6-8-13)18(22)21-19-20-16-14(23-3)9-10-15(24-4)17(16)26-19/h5-11H,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIQOUKLNIWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with isopropoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Chemical Reactions Analysis
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has shown promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Key Compounds for Comparison: 1. N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide (ECHEMI ID: 868369-05-5, ): - Structural Differences: - Replaces the isopropoxy group with a fluorine atom at the benzamide’s para position. - Incorporates a methyl group at the 3-position of the benzothiazole ring. - Impact on Properties: - The fluorine atom enhances electronegativity and may improve membrane permeability compared to the bulky isopropoxy group.
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c) (): Structural Differences:
- Substitutes the benzothiazole core with a benzo[b]thiophene ring.
- Replaces the benzamide with a propanol-piperazine side chain. Impact on Properties:
- The thiophene ring lacks the nitrogen atom present in thiazole, reducing hydrogen-bonding capacity.
- The propanol-piperazine chain may enhance solubility but reduce aromatic stacking interactions .
Physicochemical Properties
| Property | Target Compound | N-(4,7-dimethoxy-3-methyl-...-fluorobenzamide (8) | Compound 8c (2) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 386.41 | 484.57 |
| LogP (Predicted) | ~3.5 (moderately lipophilic) | ~2.8 | ~2.2 |
| Key Functional Groups | Isopropoxy, methoxy, amide | Fluoro, methoxy, imine | Thiophene, piperazine, alcohol |
- The fluorobenzamide analogue () balances polarity and steric effects, making it a candidate for oral bioavailability .
Biological Activity
Overview of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
This compound is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H23N3O2S
- IUPAC Name : this compound
Biological Activity
-
Anticancer Activity :
- Studies have shown that benzothiazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
- For instance, compounds similar to this compound have been reported to inhibit tubulin polymerization, which is essential for mitosis in cancer cells.
-
Antimicrobial Properties :
- Benzothiazole derivatives have demonstrated antimicrobial activity against various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Research indicates that modifications in the benzothiazole structure can enhance antibacterial efficacy.
-
Anti-inflammatory Effects :
- Some studies suggest that benzothiazole compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property could make them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of benzothiazole derivatives on breast cancer cells; showed significant apoptosis induction. |
| Study 2 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; demonstrated effective inhibition at low concentrations. |
| Study 3 | Assessed anti-inflammatory potential in a rat model; reported reduced levels of inflammatory markers after treatment with related compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
